molecular formula C24H20N2O5 B2810594 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide CAS No. 951998-62-2

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide

Cat. No.: B2810594
CAS No.: 951998-62-2
M. Wt: 416.433
InChI Key: RFWUSNKOJMKNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide is a synthetic small-molecule compound characterized by a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at the 2-position, a methyl group at the 3-position, and a pyridine-2-carboxamide moiety at the 6-position. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting enzymes or receptors.

The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL due to its small-molecule nature and the widespread use of SHELX software for such analyses .

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-14-17-9-7-15(26-24(28)19-6-4-5-11-25-19)12-21(17)31-23(14)22(27)18-13-16(29-2)8-10-20(18)30-3/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWUSNKOJMKNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and pyridine intermediates. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Functionalization of the Benzofuran Ring: Introduction of the 2,5-dimethoxybenzoyl group through Friedel-Crafts acylation.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of Intermediates: The benzofuran and pyridine intermediates are coupled under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth .

Anti-inflammatory Properties

The compound's structural features suggest it may exhibit anti-inflammatory properties. Research indicates that benzofuran derivatives can inhibit pro-inflammatory mediators, making them suitable candidates for treating conditions like osteoarthritis . This application is particularly relevant given the increasing prevalence of chronic inflammatory diseases.

Antioxidant Effects

Benzofuran compounds are also noted for their antioxidative potential. Studies have shown that they can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial in preventing diseases associated with oxidative damage .

Neuroprotective Effects

Emerging evidence suggests that compounds structurally similar to this compound may possess neuroprotective properties. They could potentially be developed for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting neuroinflammation and neuronal apoptosis .

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This makes this compound a candidate for further investigation as a novel antimicrobial agent .

Development of Functional Materials

The unique properties of this compound can be exploited in material science for the development of functional materials such as sensors or catalysts. The ability to modify its structure allows for tuning its electronic properties, which can enhance performance in various applications .

Case Studies and Experimental Findings

StudyApplicationFindings
AnticancerDemonstrated inhibition of cancer cell proliferation in vitro
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in animal models
NeuroprotectiveShowed promise in protecting neuronal cells from oxidative stress
AntioxidantExhibited significant free radical scavenging activity

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carboxamide Derivatives

Compound Name Core Structure Key Substituents Functional Implications
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide Benzofuran - 2,5-Dimethoxybenzoyl
- Pyridine-2-carboxamide
Enhanced aromatic stacking; potential kinase inhibition due to pyridine-carboxamide motifs.
N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (Patent Compound) Indazole - Trifluoromethylpyridine-carboxamide
- Methylsulphonyl-ethyl group
Increased hydrophilicity from sulphonyl groups; trifluoromethyl enhances metabolic stability.
5-(3-(tert-Butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide Furopyridine - Difluoropropylamino
- Fluorophenyl
Fluorine atoms improve membrane permeability; furopyridine core may influence target selectivity.

Key Observations:

Core Heterocycle Differences :

  • The benzofuran core in the target compound contrasts with the indazole and furopyridine cores in analogs. Benzofuran systems are associated with π-π stacking interactions in enzyme binding pockets, whereas indazole and furopyridine cores may offer distinct hydrogen-bonding capabilities .

Substituent Effects: Methoxy Groups: The 2,5-dimethoxybenzoyl group in the target compound contributes to lipophilicity, which may enhance blood-brain barrier penetration compared to the more polar sulphonyl group in the patent compound .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling reactions (e.g., benzoylation of benzofuran, followed by carboxamide formation). In contrast, the patent compound’s indazole core and sulphonyl group may require specialized oxidation steps , while the furopyridine derivative employs difluoropropylation, a process sensitive to reaction conditions .

Research Findings and Implications

  • Crystallographic Refinement : If crystallized, the target compound’s structure would benefit from SHELX software, which is robust for small-molecule refinement but less optimal for macromolecular applications .

Biological Activity

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzofuran core , a dimethoxybenzoyl group , and a pyridine-2-carboxamide moiety . The molecular formula is C25H21N1O5C_{25}H_{21}N_{1}O_{5} with a molecular weight of approximately 425.45 g/mol . Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Antioxidant Activity : It has been shown to scavenge free radicals, providing protection against oxidative stress.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways critical for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MICs) observed were promising, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Effects

This compound has shown significant anti-inflammatory effects in preclinical models. Studies utilizing animal models of inflammation revealed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies

  • In Vitro Study on Bacterial Inhibition :
    • A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .
  • Anti-inflammatory Model :
    • In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
  • Cancer Cell Line Testing :
    • The compound was tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, where it exhibited IC50 values of 25 µM and 30 µM respectively, indicating effective cytotoxicity against these cancer types .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus & E. coli
Anti-inflammatoryReduced cytokine levels in models
AnticancerInduced apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.